(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam
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Overview
Description
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam typically involves the following steps:
Oxidation of Camphor: Camphor is oxidized to camphorquinone using an oxidizing agent such as selenium dioxide.
Reduction: Camphorquinone is then reduced to this compound using a reducing agent like sodium borohydride.
Sultam Formation: The hydroxy group is then converted to a sultam by reacting with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming diastereomeric complexes with substrates, which can then be selectively transformed into chiral products. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(+)-3-Exo-hydroxy-2,10-camphorsultam: The enantiomer of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam.
Camphorsulfonic acid: A related compound used in similar applications.
Camphorquinone: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to form stable diastereomeric complexes with a wide range of substrates sets it apart from other chiral auxiliaries.
Properties
Molecular Formula |
C10H17NO3S |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
(1R,5S,6S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-6-ol |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6-8,11-12H,3-5H2,1-2H3/t6-,7-,8+,10-/m0/s1 |
InChI Key |
DUTRUIRCGZNESY-OORONAJNSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N[C@@H]3[C@H]2O)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2O)C |
Origin of Product |
United States |
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